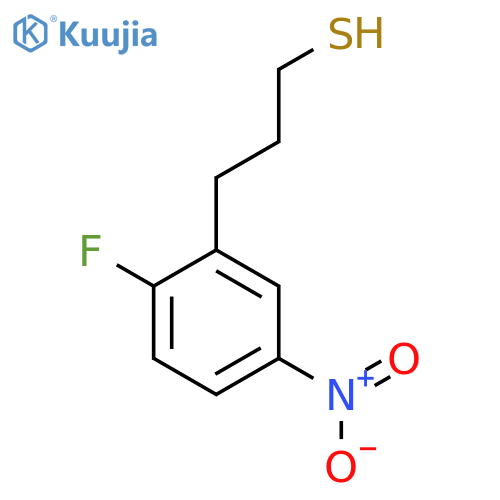

Cas no 2229003-74-9 (3-(2-Fluoro-5-nitrophenyl)propane-1-thiol)

3-(2-Fluoro-5-nitrophenyl)propane-1-thiol 化学的及び物理的性質

名前と識別子

-

- EN300-1798900

- 2229003-74-9

- 3-(2-fluoro-5-nitrophenyl)propane-1-thiol

- 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol

-

- インチ: 1S/C9H10FNO2S/c10-9-4-3-8(11(12)13)6-7(9)2-1-5-14/h3-4,6,14H,1-2,5H2

- InChIKey: MRSPXIPBHLWPAV-UHFFFAOYSA-N

- ほほえんだ: SCCCC1C(=CC=C(C=1)[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 215.04162790g/mol

- どういたいしつりょう: 215.04162790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 46.8Ų

3-(2-Fluoro-5-nitrophenyl)propane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1798900-0.5g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1798900-0.25g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1798900-0.1g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1798900-5g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1798900-10g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1798900-1g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1798900-2.5g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1798900-0.05g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1798900-1.0g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 1g |

$914.0 | 2023-06-02 | ||

| Enamine | EN300-1798900-10.0g |

3-(2-fluoro-5-nitrophenyl)propane-1-thiol |

2229003-74-9 | 10g |

$3929.0 | 2023-06-02 |

3-(2-Fluoro-5-nitrophenyl)propane-1-thiol 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Peng Chen Nanoscale, 2010,2, 1474-1479

-

Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

3-(2-Fluoro-5-nitrophenyl)propane-1-thiolに関する追加情報

3-(2-Fluoro-5-nitrophenyl)propane-1-thiol(CAS No. 2229003-74-9)の専門的解説と応用前景

3-(2-Fluoro-5-nitrophenyl)propane-1-thiolは、有機合成化学や材料科学分野で注目される芳香族チオール化合物です。CAS番号2229003-74-9で特定されるこの化合物は、フッ素とニトロ基を有するフェニルプロパンチオールの一種であり、その特異な分子構造から医薬品中間体や機能性材料への応用が期待されています。近年の創薬研究や有機エレクトロニクスの発展に伴い、類似構造を持つ化合物への関心が高まっていることから、本物質の重要性も再評価されています。

本化合物の最大の特徴は、電子求引性基であるフッ素とニトロ基がベンゼン環に導入されている点にあります。この構造により、分子間相互作用や電荷移動特性が調整可能となり、有機半導体材料やセンサー材料としての潜在能力を有しています。特にフッ素置換による代謝安定性向上効果は、医薬品開発分野で重要視される特性です。実際に、バイオアベイラビリティ改善を目的とした構造活性相関研究(SAR)において、類似構造が頻繁に検討されています。

合成化学的観点から見ると、3-(2-Fluoro-5-nitrophenyl)propane-1-thiolは多段階有機合成の代表例として教育現場でも取り上げられることがあります。ニトロ化反応、ハロゲン化反応、チオール導入といった基本反応を組み合わせた合成経路は、有機合成技術の習得に最適です。また、グリーンケミストリーの観点から、近年では触媒的合成法や溶媒フリー条件での合成方法開発も進められており、環境負荷低減型プロセスの確立が期待されています。

分析技術の進歩に伴い、3-(2-Fluoro-5-nitrophenyl)propane-1-thiolの構造特性解析も深化しています。X線結晶構造解析やNMR分光法による詳細な分子構造の解明、質量分析を用いた高感度検出法の開発が進められています。さらに、計算化学的手法を活用した分子軌道計算や物性予測も行われており、理論と実験の両面から本物質の理解が深まっています。これらの知見は、新材料設計や分子認識システム開発への応用に直結する重要な基礎データとなっています。

産業応用面では、3-(2-Fluoro-5-nitrophenyl)propane-1-thiolの表面修飾剤としての利用が注目されています。金ナノ粒子や量子ドットなどのナノ材料表面に導入することで、分散安定性の向上や機能性付与が可能となります。特に、バイオセンシング分野では、特異的分子認識能をもつ界面作製への応用研究が活発です。また、有機薄膜トランジスタ(OTFT)の界面制御層としての利用も検討されており、フレキシブルエレクトロニクスの発展に寄与する可能性を秘めています。

安全性に関する研究では、3-(2-Fluoro-5-nitrophenyl)propane-1-thiolの生分解性や生態影響評価が進められています。グリーンサステイナブルケミストリーの原則に基づき、環境負荷低減を考慮した取り扱い方法の確立が重要視されています。実験室規模では、排ガス処理システムや廃液管理プロトコルの遵守が推奨されており、産業利用に際してはライフサイクルアセスメント(LCA)の実施が求められます。

今後の展望として、3-(2-Fluoro-5-nitrophenyl)propane-1-thiolを分子ブロックとした高次構造体の構築が期待されています。超分子化学の手法を活用した自己組織化システムの開発や、金属有機骨格(MOF)材料への組み込みなど、ナノテクノロジー分野での応用拡大が見込まれます。また、人工知能を活用した材料探索(MI:Materials Informatics)において、本化合物の構造特徴は重要なデスクリプターとして登録されつつあります。

総括すると、CAS No.2229003-74-9で特定される3-(2-Fluoro-5-nitrophenyl)propane-1-thiolは、その特異な化学構造から多様な応用可能性を秘めた機能性有機化合物です。創薬化学、材料科学、ナノテクノロジーなど幅広い分野での活用が期待され、今後の研究開発の進展が注目されます。持続可能な社会の実現に向け、グリーン合成法の確立と安全利用の両立が重要な課題となるでしょう。

2229003-74-9 (3-(2-Fluoro-5-nitrophenyl)propane-1-thiol) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)